molecular formula C11H20N2O3 B8247702 tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Cat. No.: B8247702
M. Wt: 228.29 g/mol
InChI Key: UQMQQKRBHXXPMA-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate: is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound features a tert-butyl group, an ethoxy group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazine ring. This can be achieved through the reaction of ethyl hydrazinecarboxylate with an appropriate diketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions. tert-Butyl bromide or tert-butyl chloride can be used as alkylating agents in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where ethanol is reacted with the pyrazine derivative in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine or tetrahydropyrazine derivative.

    Substitution: The tert-butyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazine, tetrahydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of pyrazine-related enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyrazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a subject of interest in drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in electron transfer reactions, influencing redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    tert-Butyl 3-ethoxy-2,3-dihydropyrazine-1(2H)-carboxylate: Similar structure but with a different substitution pattern on the pyrazine ring.

    tert-Butyl 3-ethoxy-5,6-dihydropyrazine-2(2H)-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

tert-Butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the tert-butyl, ethoxy, and carboxylate groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 6-ethoxy-3,5-dihydro-2H-pyrazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-5-15-9-8-13(7-6-12-9)10(14)16-11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQQKRBHXXPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triethyloxonium hexafluorophosphate (3.20 g, 28.0 mmol) was added to a solution of tert-butyl 3-oxopiperazine-1-carboxylate (2.54 g, 12.7 mmol) in CH2CL2 (31.7 mL) at 0° C., and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with saturated NaHCO3, dried (Na2SO4), and concentrated to give tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate as an oil. LCMS (APCI+) M+H-t-Bu: 173 (40%); rt=3.14 minutes.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1 g, 5 mmol) in DCM (15 mL) was added triethyloxonium tetrafluoroborate (2.9 g, 15 mmol). Stirred for 2 h and neutralized with sat. aq NaHCO3. Layers separated and aqueous layer extracted with DCM. Combined organic layers dried over Na2SO4, filtered, and concentrated to give the title compound, which was used directly without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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